
4-Bromo-6-(2-bromophenyl)pyrimidine
Descripción general
Descripción
“4-Bromo-6-(2-bromophenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves heating chalcones with thiourea, in the presence of ethanolic potassium hydroxide, followed by treatment with acetyl chloride . Another method involves the tandem aza-Cope/Mannich reaction between 4-{[2-(4-cyanophenoxy)-6-formylpyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile and 1-amino-2,3-dimethylbut-3-en-2-ol in methylene chloride in the presence of 10-camphorsulfonic acid .Aplicaciones Científicas De Investigación
Therapeutic Potential
Pyrimidine scaffolds, such as 4-Bromo-6-(2-bromophenyl)pyrimidine, have shown immense significance in the pathophysiology of diseases . They have demonstrated various biological activities and are valuable for medical applications .
Antimicrobial Activity
Pyrimidine derivatives have been described with a wide range of biological potential including antimicrobial activity . They can be effective against pathogenic microorganisms .
Antifungal Activity
Pyrimidine derivatives containing an amide moiety have shown antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal . This makes them potential candidates for the development of novel and promising fungicides .
Hypnotic Drugs for the Nervous System
Pyrimidine compounds are also used as hypnotic drugs for the nervous system . They can potentially be used for the treatment of various neurological disorders .
Calcium-Sensing Receptor Antagonists
Pyrimidine compounds can act as calcium-sensing receptor antagonists . This makes them useful in the treatment of conditions related to calcium homeostasis .
Antagonists of the Human A2A Adenosine Receptor
Pyrimidine compounds can also act as antagonists of the human A2A adenosine receptor . This receptor plays a crucial role in various physiological processes and its antagonists can be used for therapeutic purposes .
Intermediate Skeleton of Agrochemicals
Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .
Synthesis of Novel Pyrimidine Derivatives
4-Bromo-6-(2-bromophenyl)pyrimidine can be used as a key intermediate in the synthesis of novel pyrimidine derivatives . These derivatives can have a wide range of applications in various fields .
Propiedades
IUPAC Name |
4-bromo-6-(2-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCIHFJSPKWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(2-bromophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

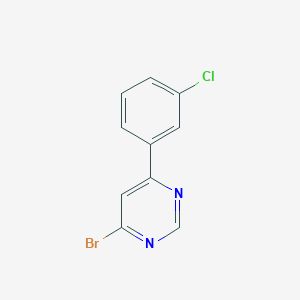
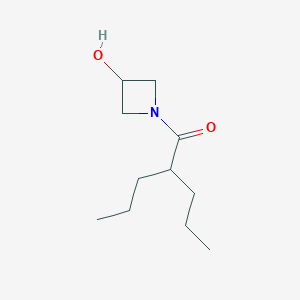
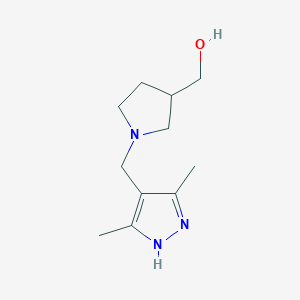
![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

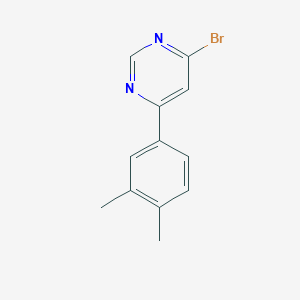

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
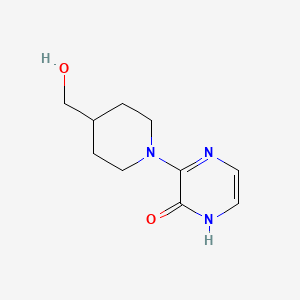
amine](/img/structure/B1475540.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)